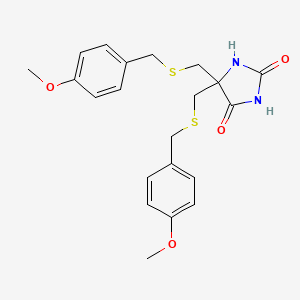
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound characterized by the presence of multiple functional groups, including methoxyphenyl, thioether, and imidazolidinedione moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then reacted with formaldehyde and glycine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinedione ring can be reduced to form imidazolidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of imidazolidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with various molecular targets. The thioether groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The imidazolidinedione ring can interact with nucleic acids and proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane: Similar structure but with bromomethyl groups instead of thioether groups.
5,5-Bis(2-aminothiazole) derivatives: Similar core structure but with thiazole rings instead of methoxyphenyl groups.
Uniqueness
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione is unique due to the presence of both methoxyphenyl and thioether groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
142979-82-6 |
|---|---|
Formule moléculaire |
C21H24N2O4S2 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
5,5-bis[(4-methoxyphenyl)methylsulfanylmethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H24N2O4S2/c1-26-17-7-3-15(4-8-17)11-28-13-21(19(24)22-20(25)23-21)14-29-12-16-5-9-18(27-2)10-6-16/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25) |
Clé InChI |
MDARUFYRRIQPHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















